![molecular formula C10H15NO2 B2832936 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one CAS No. 2224412-35-3](/img/structure/B2832936.png)
1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one, also known as HUP-185, is a synthetic compound that belongs to the class of pyridine derivatives. It has been extensively studied for its potential therapeutic applications in various disease conditions.
Wissenschaftliche Forschungsanwendungen
1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has shown promising results in various scientific research applications, including neuroprotection, anti-inflammatory, and anticancer activities. It has been reported to protect neuronal cells from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. This compound also exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it has shown promising anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Wirkmechanismus
The exact mechanism of action of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one is not fully understood, but it is believed to involve multiple pathways. It has been reported to activate the Nrf2-ARE pathway, which is a major cellular defense mechanism against oxidative stress. This compound also inhibits the NF-κB pathway, which is a key regulator of inflammation. Moreover, it has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. It has been reported to scavenge free radicals and inhibit lipid peroxidation, which are major contributors to oxidative stress-induced damage. This compound also inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to induce apoptosis and inhibit the proliferation of cancer cells by modulating various signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one has several advantages as a research tool, including its synthetic availability, stability, and potency. It can be easily synthesized in large quantities and has a long shelf life. Moreover, it exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, there are also some limitations associated with the use of this compound in lab experiments. Its mechanism of action is not fully understood, and its efficacy may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions that could be explored in the research of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one. One potential area of investigation is the development of this compound-based therapeutics for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another potential area of investigation is the use of this compound as an adjuvant therapy for cancer treatment. Moreover, the mechanism of action of this compound could be further elucidated by studying its interactions with various signaling pathways and biomolecules. Overall, this compound has shown great potential as a research tool and a therapeutic agent, and further studies are warranted to fully explore its potential.
Synthesemethoden
The synthesis of 1-[(4As,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one involves the reaction of 3,4-dihydro-2H-pyran with 3-aminoprop-2-en-1-one in the presence of a catalyst. The reaction proceeds through a cyclization process to form the furo[3,4-b]pyridine ring system, followed by the addition of the propenone group to the nitrogen atom. The final product is obtained after purification and characterization by various analytical techniques.
Eigenschaften
IUPAC Name |
1-[(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyridin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-10(12)11-5-3-4-8-6-13-7-9(8)11/h2,8-9H,1,3-7H2/t8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNXUMXAXONTMM-BDAKNGLRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC2C1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@H]2[C@@H]1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-chlorophenyl)-5-(2-chloropropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832853.png)
![[1-(2,5-Dichlorophenyl)propyl]amine hydrochloride](/img/structure/B2832855.png)
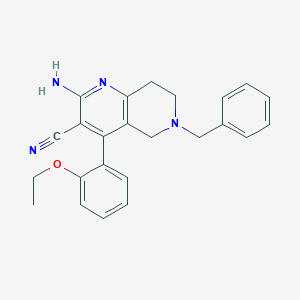
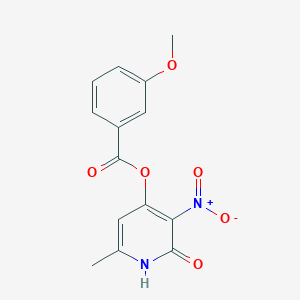
![Methyl 6-acetyl-2-(5,6-dihydro-1,4-dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2832863.png)
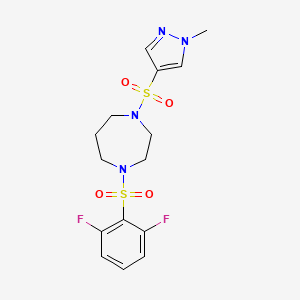
![1-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2832865.png)

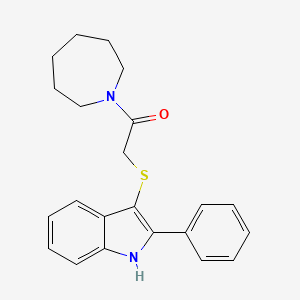
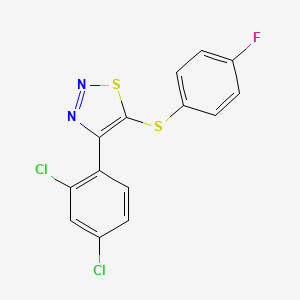
![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2832871.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(methylsulfonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2832874.png)
![5-((3-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2832876.png)